molecular formula C16H17NO4 B13786359 Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy- CAS No. 85078-27-9

Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-

Cat. No.: B13786359
CAS No.: 85078-27-9
M. Wt: 287.31 g/mol
InChI Key: QDIWFABZGBNPAO-UHFFFAOYSA-N
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Description

The compound "Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-)" features two 4-methoxybenzene groups connected via a 2-nitroethylidene (-CH(NO₂)-CH₂-) bridge. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis.

Properties

CAS No.

85078-27-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethyl]benzene

InChI

InChI=1S/C16H17NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3

InChI Key

QDIWFABZGBNPAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with nitroethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitroethylidene linkage between the benzene rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy groups can influence the compound’s solubility and binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues with Varied Central Linkages

Halogenated Derivatives
  • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy-] (CAS 37853-61-5) Structure: Two 4-methoxybenzene groups linked via a propane backbone, with bromine substituents at positions 3 and 3. Applications: Flame retardant, as part of the Tetrabromobisphenol A cluster . Key Difference: Bromination enhances flame resistance but reduces solubility compared to nitro derivatives.
  • Methoxychlor (CAS 72-43-5) Structure: Central 2,2,2-trichloroethylidene bridge with 4-methoxybenzene groups. Applications: Pesticide (now restricted due to toxicity) . Key Difference: Chlorine atoms increase environmental persistence but introduce ecological risks.
Acetylenic and Ethynyl Linkages
  • 1,1′-(1,3-Butadiyne-1,4-diyl)bis(4-methoxybenzene) (CAS 22779-05-1) Structure: Rigid butadiyne (-C≡C-C≡C-) bridge between 4-methoxybenzene groups. Key Difference: Acetylenic bonds enable π-conjugation, unlike the non-conjugated nitroethylidene bridge.
  • 1,2-Bis(4-methoxyphenyl)ethyne (CAS 2132-62-9) Structure: Ethyne (-C≡C-) linkage. Synthesis: Prepared via Sonogashira coupling . Key Difference: Ethynyl groups enhance rigidity and optoelectronic properties.
Cyclopropane and Propane Backbones
  • Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] (CAS 3718-51-2)

    • Structure : Cyclopropane ring connecting two 4-methoxybenzene groups.
    • Properties : Strain-induced reactivity; used in stereoselective synthesis .
    • Key Difference : Cyclopropane’s strain contrasts with nitroethylidene’s planar geometry.
  • Dimethyl-Bisphenol A (CAS 1568-83-8) Structure: Propane backbone with two 4-methoxybenzene groups. Applications: Intermediate in polymer production . Key Difference: Propane’s flexibility vs. nitroethylidene’s nitro group polarity.

Functional Group Variations

Nitro vs. Methoxy Substitutions
  • Benzene, 1,1'-(chlorophenylmethylene)bis[4-methoxy-] (DMT-Cl, CAS 40615-36-9)
    • Structure : Chlorophenylmethylene central group.
    • Applications : Protecting group in oligonucleotide synthesis .
    • Key Difference : Chlorine’s electrophilicity vs. nitro’s electron-withdrawing nature.
Schiff Base Derivatives
  • (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine
    • Structure : Ethane-1,2-diamine Schiff base with methoxy/hexyloxy substituents.
    • Synthesis : Condensation of aldehydes with ethylenediamine .
    • Key Difference : Schiff bases exhibit biological activity, whereas nitroethylidene derivatives may prioritize material applications.

Comparative Data Table

Compound Name Central Linkage Molecular Formula Molecular Weight Key Applications Reference
Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-) -CH(NO₂)-CH₂- C₁₆H₁₅NO₅ 301.29 (calc.) Hypothesized: Energetic materials N/A
Methoxychlor -C(Cl₃)-CH₂- C₁₆H₁₅Cl₃O₂ 345.65 Pesticide
1,1′-(1,3-Butadiyne-1,4-diyl)bis(4-methoxybenzene) -C≡C-C≡C- C₁₈H₁₄O₂ 262.31 Conductive polymers
Dimethyl-Bisphenol A -C(CH₃)₂- C₁₇H₂₀O₂ 256.35 Polymer intermediate
Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-] Cyclopropane ring C₁₇H₁₈O₂ 254.32 Stereoselective synthesis

Biological Activity

Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-), commonly referred to as a nitro compound with methoxy groups, exhibits notable biological activity that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. This article explores the compound's chemical properties, biological activities, and relevant case studies.

  • Chemical Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol
  • IUPAC Name : Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-)
  • CAS Registry Number : [1568-83-8]

Antimicrobial Properties

Research indicates that compounds similar to benzene derivatives often exhibit antimicrobial activity. The presence of nitro and methoxy groups can enhance the interaction with microbial membranes and enzymes. For instance, studies have shown that nitro compounds can act as effective antibacterial agents due to their ability to disrupt cellular processes.

Antioxidant Activity

The antioxidant potential of benzene derivatives has been extensively documented. The methoxy groups contribute to the stabilization of free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and may have implications in cancer prevention.

Cytotoxic Effects

Some studies have reported cytotoxic effects of nitro-substituted benzene compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Research has indicated that benzene derivatives can selectively target cancer cells while sparing normal cells.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various nitro-substituted compounds, including benzene derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Case Study 2: Antioxidant Properties

In a research article focusing on natural antioxidants, benzene derivatives were evaluated for their ability to scavenge free radicals. The findings demonstrated that the compound effectively reduced DPPH radical levels, indicating strong antioxidant activity.

Case Study 3: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of nitrobenzene derivatives revealed that benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-) exhibited selective toxicity toward breast cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

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